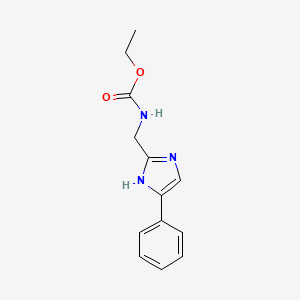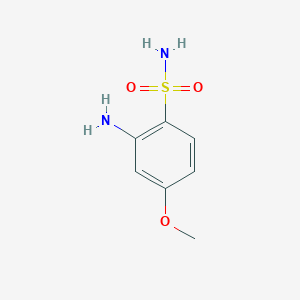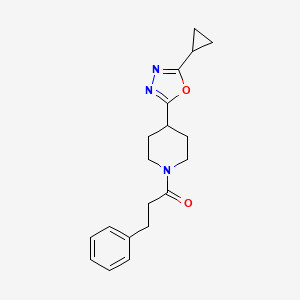
ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Contaminants in Alcoholic Beverages Ethyl carbamate, a frequent contaminant in fermented foods and beverages, has been reassessed by scientists for its carcinogenicity. In 2007, researchers met at the International Agency for Research on Cancer (IARC) to review the carcinogenicity of alcoholic beverages and ethyl carbamate. Their findings underscore the importance of monitoring and regulating these compounds in consumable products to mitigate health risks associated with their consumption (Baan et al., 2007).
Toxicological Insights and Mitigation Strategies Ethyl carbamate's presence in fermented food products and alcoholic beverages, recognized as a Group 2A carcinogen, has prompted extensive research into its formation, metabolism, and toxic effects. Studies have developed analytical methods for detecting ethyl carbamate in various food matrices and proposed mitigation strategies to reduce its potential threat to human health. Notably, natural products have been suggested to offer protective effects against ethyl carbamate-induced toxicity by modulating oxidative stress (Gowd et al., 2018).
Synthetic Applications and Methodologies Research into ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates has provided insights into the synthesis of pyran, pyridine, and pyridazine derivatives, highlighting the versatility of carbamate compounds in heterocyclic synthesis. These findings open up new avenues for the development of complex organic molecules with potential applications in pharmaceuticals and material science (Mohareb et al., 2004).
Catalytic and Synthetic Efficiency N-heterocyclic carbenes, including imidazol-2-ylidenes, have been identified as efficient catalysts in the transesterification of esters and alcohols, demonstrating the catalytic capabilities of carbene compounds derived from ethyl carbamate analogs. Such research highlights the potential for developing more efficient catalytic systems for synthetic organic chemistry applications (Grasa et al., 2003).
Environmental and Health Implications Studies on the environmental behavior of UV filters, including ethyl-4-aminobenzoate, a derivative of ethyl carbamate, have provided valuable insights into their environmental fate and potential health implications. Understanding the transformation products and toxicity of such compounds is crucial for assessing their environmental impact and ensuring the safety of consumer products (Li et al., 2017).
Mechanism of Action
The mechanism of action of imidazole derivatives is diverse, as they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
ethyl N-[(5-phenyl-1H-imidazol-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)15-9-12-14-8-11(16-12)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARSDYQCLLOKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NC=C(N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2549977.png)
![1-(4-Fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2549978.png)
![2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549980.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2549982.png)
![2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one](/img/structure/B2549984.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2549990.png)
![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2549991.png)

![2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2549994.png)
![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/no-structure.png)
![3-methyl-5-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2549996.png)
![Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2549997.png)
